molecular formula C10H12ClN B8546976 2-(4-Chlorophenyl)cyclobutanamine

2-(4-Chlorophenyl)cyclobutanamine

Cat. No. B8546976
M. Wt: 181.66 g/mol
InChI Key: MJUJWUOZNWNHNR-UHFFFAOYSA-N
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Patent
US09414589B2

Procedure details

To a solution of 2-(4-chlorophenyl)cyclobutanone oxime (200 mg, 1 mmol) in methanol (5 ml) was added MoO3 (205 mg, 1.4 eq.) and sodium borohydride (394 mg, 10 eq) at 0° C. After stirring at rt for 2 h the solvent was evaporated. A mixture of H2O and CH2Cl2 was added. Organic phase was separated, washed with brine, dried and concentrated in vacuo. 120 mg of product-amine was isolated as a mixture of cis and trans isomers 2:1. The crude product without purification was used for the next reaction.
Name
2-(4-chlorophenyl)cyclobutanone oxime
Quantity
200 mg
Type
reactant
Reaction Step One
[Compound]
Name
MoO3
Quantity
205 mg
Type
reactant
Reaction Step One
Quantity
394 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[CH2:11][CH2:10][C:9]2=[N:12]O)=[CH:4][CH:3]=1.[BH4-].[Na+]>CO>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]2[CH2:11][CH2:10][CH:9]2[NH2:12])=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
2-(4-chlorophenyl)cyclobutanone oxime
Quantity
200 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1C(CC1)=NO
Name
MoO3
Quantity
205 mg
Type
reactant
Smiles
Name
Quantity
394 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at rt for 2 h the solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated
ADDITION
Type
ADDITION
Details
A mixture of H2O and CH2Cl2
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
Organic phase was separated
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1C(CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: CALCULATEDPERCENTYIELD 66.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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